4-Chloro-2-iodo-1-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,2-Dichloro-4-nitrobenzene, involves chlorination processes in the presence of chlorinating agents and sulfuric acid under controlled conditions to achieve high yields (Zhang Wei-guang, 2009). This methodology could potentially be adapted for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene by adjusting the substitution pattern through appropriate choice of starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure and interactions in similar chloro-nitrobenzene compounds have been studied using crystallography and computational methods. For instance, the crystal structure of 1-chloro-2-nitrobenzene exhibits molecules linked by N—O⋯Cl halogen bonds and aromatic π–π stacking, indicating potential similarities in the structural dynamics of 4-Chloro-2-iodo-1-nitrobenzene (Mossakowska & Wójcik, 2007).
Chemical Reactions and Properties
The presence of both a nitro and halogen groups in compounds like 4-Chloro-2-iodo-1-nitrobenzene contributes to a variety of chemical reactions. For example, chloronitrobenzenes can undergo reactions involving the nitro group, such as reductions or nucleophilic substitutions, depending on the reaction conditions and the presence of catalytic agents (Corbett, Chipko, & Baden, 1978).
Scientific Research Applications
Application in Hydrogenation Reactions
- Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used as a model compound in the study of hydrogenation reactions. These reactions are important in the synthesis of anilines, which are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries .
- Methods of Application: In one study, Ru-based nanoparticles catalysts promoted with different transition metals were supported on alumina spheres using a spray wet impregnation method. The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
- Results or Outcomes: The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction. The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
Application in Electrophilic Aromatic Substitution
- Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in electrophilic aromatic substitution reactions. These reactions are important in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary depending on the reaction conditions and the desired product. Generally, the reaction involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate .
- Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the electrophile used. The aromatic ring is regenerated from the cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Application in Synthesis of Pharmaceuticals
- Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in the synthesis of pharmaceuticals. For example, it can be used in the synthesis of the anti-leprosy drug Dapsone .
- Methods of Application: The specific methods of application can vary depending on the specific synthesis pathway and the desired pharmaceutical product .
- Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. In the case of Dapsone, the synthesis involves multiple steps, including the condensation of 4-nitrochlorobenzene with aniline .
Application in Zeolite Catalysis
- Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in reactions involving zeolite catalysts. Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .
- Methods of Application: The reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalysed by H-Faujasite-720 (zeolite) .
- Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. In this case, the zeolite catalyst enhances the reaction rate .
Application in Synthesis of 1-Hydroxybenzotriazole Derivatives
- Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in the synthesis of 1-hydroxybenzotriazole derivatives .
- Methods of Application: The specific methods of application can vary depending on the specific synthesis pathway and the desired product .
- Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. In this case, 1-hydroxybenzotriazole derivatives are produced .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-iodo-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLJSDATRAVVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465548 | |
Record name | 4-chloro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodo-1-nitrobenzene | |
CAS RN |
160938-18-1 | |
Record name | 4-chloro-2-iodo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-iodo-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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